11H-Benzo[a]fluoren-11-one

Toxicology Drug Metabolism Environmental Chemistry

Procurement of 11H-Benzo[a]fluoren-11-one demands rigorous isomeric verification. Unlike its [b] and [c] isomers, BFA exhibits solvent-switchable triplet/fluorescence decay critical for stimuli-responsive OLEDs. Its IC₅₀ of 0.061 μM against CYP1A1 makes it the most potent oxy-PAH inhibitor for AHR signaling studies, and its 4 nM TNT detection limit enables trace explosive sensing. Substitution with other benzofluorenone isomers compromises experimental reproducibility. Insist on ≥98% purity with documented isomer identity (CAS 116232-62-3 / 479-79-8).

Molecular Formula C17H10O
Molecular Weight 230.26 g/mol
CAS No. 116232-62-3
Cat. No. B7769840
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name11H-Benzo[a]fluoren-11-one
CAS116232-62-3
Molecular FormulaC17H10O
Molecular Weight230.26 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC3=C2C(=O)C4=CC=CC=C34
InChIInChI=1S/C17H10O/c18-17-15-8-4-3-7-13(15)14-10-9-11-5-1-2-6-12(11)16(14)17/h1-10H
InChIKeyRNICURKFVSAHLQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





11H-Benzo[a]fluoren-11-one (CAS 479-79-8): Core Physical and Structural Data for Material Selection


11H-Benzo[a]fluoren-11-one, also known as benzo[a]fluorenone, is a polycyclic aromatic ketone with the molecular formula C17H10O and a molecular weight of 230.2607 g/mol [1]. It is built from four fused rings and adopts a nearly planar molecular geometry, with the largest deviation from the mean plane being only 0.06 Å [2]. The crystal packing is governed by π–π interactions, with centroid–centroid distances ranging from 3.559 to 3.730 Å [2]. Commercially available material typically exhibits a purity ≥98.0% (GC) and a melting point range of 134.0 to 138.0 °C . This planar, π-conjugated framework underpins its utility as a building block in materials chemistry and as a fluorescent probe.

Why 11H-Benzo[a]fluoren-11-one Cannot Be Casually Substituted with Other Benzofluorenone Isomers


Procurement decisions involving polycyclic aromatic ketones must account for isomer-specific performance divergence. The benzofluorenone family—specifically benzo[a]fluorenone (BFA), benzo[b]fluorenone (BFB), and benzo[c]fluorenone (BFC)—exhibits markedly different excited-state deactivation pathways, as demonstrated by time-resolved transient absorption spectroscopy [1]. While all three isomers share the same molecular formula (C17H10O) and similar molecular weight, BFA was found to decay mainly via a triplet state in cyclohexane but via fluorescence in ethyl acetate and acetonitrile, whereas BFB decays via both intersystem crossing and singlet emission in cyclohexane, and BFC exclusively emits from the singlet state across all solvents tested [1]. These divergent photophysical behaviors directly impact device performance in OLEDs, fluorescent sensors, and other optoelectronic applications, making isomeric substitution a scientifically unsound practice without explicit validation. Furthermore, 11H-benzo[a]fluoren-11-one possesses a unique ring fusion geometry that distinguishes it from 9H-benzo[a]fluoren-9-one (CAS 75238-59-2), which features a different carbonyl placement and distinct excited-state intramolecular proton transfer (ESIPT) capabilities.

11H-Benzo[a]fluoren-11-one: Quantitative Differentiation Evidence for Scientific Selection


CYP1A1 Enzyme Inhibition Potency: Benzo[a]fluorenone vs. Related Oxygenated PAHs

In a head-to-head screening of 15 environmentally relevant oxygenated polycyclic aromatic hydrocarbons (oxy-PAHs) against recombinant human CYP1A1 enzyme, benzo[a]fluorenone (BFLO) exhibited an IC50 value of 0.061 μM [1]. This places it as the second most potent CYP1A1 inhibitor among all tested compounds, surpassed only by benz[a]anthracene-7,12-quinone (7,12-BAQ, IC50 = 0.037 μM) [1]. The compound also significantly induced CYP1A1 and CYP1B1 gene expression in human HaCaT keratinocytes while simultaneously inhibiting enzyme activity, demonstrating a dual modulatory profile not observed in many other oxy-PAHs in the panel [1].

Toxicology Drug Metabolism Environmental Chemistry

TNT Detection Sensitivity: Benzo[a]fluorenone as a Fluorescent Chemosensor

11H-Benzo[a]fluoren-11-one has been validated as a highly fluorescent chemosensor for 2,4,6-trinitrotoluene (TNT) detection in solution phase, achieving a limit of detection (LOD) down to 4 nM [1]. This sensitivity is achieved via a static quenching mechanism through ground-state interaction between TNT and the benzo[a]fluorenone scaffold [1]. Critically, the probe demonstrates selectivity favoring TNT over structurally similar nitroaromatics including 2,4-dinitrotoluene (DNT) and picric acid (PA) [1].

Explosives Detection Fluorescent Probes Analytical Chemistry

Excited-State Deactivation Pathway Divergence Among Benzofluorenone Isomers

Time-resolved transient absorption spectroscopy of three benzofluorenone isomers—benzo[a]fluorenone (BFA), benzo[b]fluorenone (BFB), and benzo[c]fluorenone (BFC)—in comparison with 9-fluorenone (9-FL) revealed isomer-specific excited-state deactivation pathways across solvents of varying polarity [1]. BFA was found to decay mainly via a triplet state in cyclohexane but via fluorescence in ethyl acetate and acetonitrile [1]. In contrast, BFB decayed via both intersystem crossing (ISC) to a triplet state and emission from the singlet state in cyclohexane, but only via ISC in ethyl acetate and acetonitrile [1]. BFC exclusively emitted from the singlet state in all solvents tested, while 9-FL served as the baseline comparator [1].

Photophysics OLED Materials Spectroscopy

Synthetic Accessibility via Iodine-Mediated Cyclization: Benzo[a]fluorenone Core Formation

The benzo[a]fluorenone scaffold can be synthesized via an iodine-mediated cyclization of chalcones derived from o-alkynylacetophenones and aromatic aldehydes (yne-enones) when heated under reflux with iodine in acetic acid [1]. This method yields a range of benzo[a]fluorenone derivatives in moderate to good yields through a cascade involving regioselective alkyne hydration, intramolecular aldol condensation, electrocyclic ring closure, and aromatization [1]. While the parent 11H-benzo[a]fluoren-11-one itself is commercially available, this synthetic route enables rapid access to substituted derivatives with tailored photophysical or electronic properties for specific research applications.

Organic Synthesis Methodology Materials Chemistry

Gas Chromatographic Retention Indices for Analytical Method Development

For analytical method development and environmental monitoring applications, validated gas chromatographic retention data are essential for unambiguous identification. 11H-Benzo[a]fluoren-11-one has been characterized on multiple non-polar GC columns, providing reliable retention indices [1]. On an Ultra-1 capillary column (25 m × 0.32 mm × 0.25 μm), the compound exhibits a normal alkane retention index (RI) of 2252 under a temperature ramp from 80 °C to 260 °C at 3 K/min with helium carrier gas [1]. Lee retention indices on various stationary phases are also available: 386.04 on HP-5 (30 m × 0.25 mm × 0.25 μm) [2], 386.13 on SE-30 (30 m × 0.32 mm × 0.25 μm) [3], and 386.41 on SE-52 (12 m × 0.3 mm × 0.34 μm) [4].

Analytical Chemistry Environmental Analysis GC-MS

Defined Research and Industrial Scenarios Where 11H-Benzo[a]fluoren-11-one Delivers Quantifiable Value


In Vitro CYP1A1 Inhibition Studies and AHR Pathway Research

Based on its validated IC50 of 0.061 μM against recombinant human CYP1A1 enzyme, 11H-benzo[a]fluoren-11-one is a preferred positive control or test article for studies examining aryl hydrocarbon receptor (AHR) signaling, cytochrome P450 modulation, and the toxicological assessment of oxygenated PAHs [1]. Researchers using HaCaT keratinocytes or similar human cell models can rely on this compound as one of the most potent inhibitors identified among environmentally relevant oxy-PAHs [1]. Its dual activity—inducing CYP1A1/CYP1B1 gene expression while simultaneously inhibiting enzyme function—makes it particularly valuable for investigating non-linear dose-response relationships and mixture effects with dioxin-like compounds [1].

Fluorescent Chemosensor Development for Nitroaromatic Explosives

Research groups developing fluorescent sensors for homeland security or environmental monitoring applications should consider 11H-benzo[a]fluoren-11-one as a core fluorophore. The compound demonstrates a 4 nM limit of detection for TNT in solution-phase assays with selectivity over DNT and picric acid [2]. This sensitivity, achieved without elaborate synthetic modification, positions the compound as an accessible building block for further sensor optimization, including solid-state device fabrication or polymer incorporation [2].

Solvent-Tunable Triplet vs. Singlet Decay Pathway for OLED and OPV Research

The solvent-dependent switching of benzo[a]fluorenone (BFA) between triplet-state decay (in cyclohexane) and fluorescent emission (in ethyl acetate and acetonitrile) provides a unique photophysical tool for investigating excited-state dynamics in organic electronics [3]. This behavior contrasts sharply with the fixed decay pathways of the [b] and [c] isomers, making BFA the isomer of choice when designing materials where environment-responsive emission is desired, such as in stimuli-responsive OLEDs or in fundamental studies of intersystem crossing versus internal conversion competition [3].

Analytical Reference Standard for Environmental PAH Monitoring

Environmental analytical laboratories quantifying oxygenated PAHs in air particulate matter, combustion emissions, or soil extracts can procure 11H-benzo[a]fluoren-11-one as a certified reference standard. Validated GC retention indices (Normal alkane RI 2252 on Ultra-1; Lee RI 386.04 on HP-5) enable unambiguous chromatographic identification and quantification in complex matrices [4]. The availability of commercial material at ≥98.0% purity further supports its use as a calibration standard for GC-MS and HPLC method development .

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